molecular formula C24H29ClN2O3 B2737450 4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 301194-14-9

4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No.: B2737450
CAS No.: 301194-14-9
M. Wt: 428.96
InChI Key: KPFJCXNJEVEOEB-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C24H29ClN2O3 and its molecular weight is 428.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Chemical Synthesis and Molecular Structure : The compound has been a subject of synthesis and characterization studies, where researchers focus on developing novel derivatives and analyzing their molecular structure through techniques like X-ray diffraction and spectroscopy. For example, the synthesis and characterization of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative highlight the importance of structural analysis in understanding compound properties (Kulkarni et al., 2016).

Biological Evaluation

Antimicrobial and Antifungal Activities : Compounds related to the queried chemical have been evaluated for their antimicrobial and antifungal potentials. Studies have shown moderate activities against various microorganisms, emphasizing the role of chemical modifications in enhancing biological effectiveness (Kulkarni et al., 2016).

Pharmacological Potential

Anticancer and Antimalarial Agents : Derivatives of the compound have shown potential in anticancer and antimalarial activities. The structure-activity relationship (SAR) studies provide insights into the modifications necessary for enhancing efficacy against specific targets, such as breast cancer cells and malaria parasites (Yurttaş et al., 2014).

Chemical Properties and Applications

Molecular Docking and DFT Studies : Computational studies including molecular docking and density functional theory (DFT) calculations have been applied to analyze the interaction mechanisms of these compounds with biological targets and to predict their reactivity and stability. Such studies are crucial for designing drugs with enhanced pharmacological profiles (Vanasundari et al., 2018).

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN2O3/c1-24(2,3)18-9-7-17(8-10-18)22(28)16-21(23(29)30)27-13-11-26(12-14-27)20-6-4-5-19(25)15-20/h4-10,15,21H,11-14,16H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFJCXNJEVEOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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